Fidexaban
Overview
Description
Fidexaban is a novel, potent, selective, and orally active inhibitor of coagulation factor Xa. It has demonstrated significant antithrombotic activity in various assays and is primarily used in the research of cardiovascular diseases .
Mechanism of Action
Target of Action
Fidexaban, like other drugs in the Novel Oral Anti-Coagulants (NOACs) class, is a selective inhibitor of Factor Xa . Factor Xa is a key protein in the coagulation cascade, which plays a crucial role in blood clot formation .
Mode of Action
This compound acts by inhibiting Factor Xa, thereby preventing the stepwise amplification of protein factors needed to form blood clots . This inhibition disrupts the coagulation cascade, reducing the risk of thrombosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coagulation cascade. By inhibiting Factor Xa, this compound disrupts the conversion of prothrombin into thrombin, a critical step in clot formation . This results in a reduced risk of thrombotic events.
Pharmacokinetics
Similar drugs in the noacs class, such as edoxaban, are known for their rapid action and oral bioavailability
Result of Action
The primary result of this compound’s action is a reduction in the risk of thrombotic events. By inhibiting Factor Xa and disrupting the coagulation cascade, this compound reduces the formation of blood clots . This can help prevent conditions such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation, as well as deep vein thrombosis and pulmonary embolism .
Action Environment
The action of this compound, like other anticoagulants, can be influenced by various environmental factors. For instance, the pH of the blood can affect the drug’s ionization state and, consequently, its absorption and efficacy . Additionally, interactions with other drugs or food can also impact the drug’s effectiveness . .
Biochemical Analysis
Biochemical Properties
Fidexaban plays a significant role in biochemical reactions, particularly in the coagulation cascade. It interacts with Factor Xa, a crucial enzyme in the coagulation pathway . The interaction between this compound and Factor Xa is of a inhibitory nature, preventing the formation of thrombus .
Cellular Effects
This compound exerts various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways related to coagulation. By inhibiting Factor Xa, this compound prevents the formation of thrombus, thereby influencing the cellular metabolism associated with clot formation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory interaction with Factor Xa. This interaction prevents the stepwise amplification of protein factors needed to form blood clots . This mechanism of action is characteristic of Factor Xa inhibitors .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits variable effects on coagulation assays
Metabolic Pathways
This compound is involved in the metabolic pathway related to coagulation, specifically the Factor Xa pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fidexaban involves multiple steps, including the formation of phenoxyimidazoline and pyridine groups. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and various reagents to achieve the desired molecular structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is known that the compound is synthesized using advanced organic chemistry techniques, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fidexaban undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pressures to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions are typically intermediates that lead to the final active compound, this compound. These intermediates are crucial for the compound’s antithrombotic properties .
Scientific Research Applications
Fidexaban has a wide range of scientific research applications, including:
Chemistry: Used in the study of molecular interactions and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Explored for its potential as an anticoagulant in the treatment and prevention of thrombotic diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Fidexaban is unique due to its high selectivity and potency as a factor Xa inhibitor. It has demonstrated superior lipophilicity and pharmacokinetic properties compared to other similar compounds. Additionally, this compound exists as a zwitterionic structure at physiological pH, which contributes to its stability and efficacy .
Properties
IUPAC Name |
2-[[2-(5-carbamimidoyl-2-hydroxyphenoxy)-3,5-difluoro-6-[3-(1-methyl-4,5-dihydroimidazol-2-yl)phenoxy]pyridin-4-yl]-methylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F2N6O5/c1-32-9-8-30-23(32)14-4-3-5-15(10-14)37-24-19(26)21(33(2)12-18(35)36)20(27)25(31-24)38-17-11-13(22(28)29)6-7-16(17)34/h3-7,10-11,34H,8-9,12H2,1-2H3,(H3,28,29)(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNSVNGQJGRSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN=C1C2=CC(=CC=C2)OC3=NC(=C(C(=C3F)N(C)CC(=O)O)F)OC4=C(C=CC(=C4)C(=N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F2N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183305-24-0 | |
Record name | Fidexaban [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183305240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FIDEXABAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10NHF3008V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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